molecular formula C15H19FN6O3S B2582994 1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one CAS No. 2309571-29-5

1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one

Cat. No.: B2582994
CAS No.: 2309571-29-5
M. Wt: 382.41
InChI Key: SFNMRCDDBCQWQG-UHFFFAOYSA-N
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Description

1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, an imidazole ring, and a piperazine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the fluoropyrimidine ring: This can be achieved through the fluorination of a pyrimidine derivative using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Synthesis of the imidazole ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling reactions: The fluoropyrimidine and imidazole intermediates are then coupled with a piperazine derivative under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for cost-effectiveness and yield. This could involve:

    Continuous flow chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst optimization: Employing highly active and selective catalysts to improve reaction rates and product purity.

    Green chemistry principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA, and other peroxides.

    Reduction: LAH, NaBH4, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole or piperazine derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoropyrimidin-2-yl)ethanol
  • 1-(5-fluoropyrimidin-2-yl)ethanone
  • 1-(5-fluoropyrimidin-2-yl)ethanamine

Uniqueness

1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O3S/c1-10(2)14-19-12(8-20(14)3)26(24,25)21-4-5-22(13(23)9-21)15-17-6-11(16)7-18-15/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNMRCDDBCQWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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